Iodocholesterol

Description

Evolution of 19-Iodocholesterol as a Research Probe in Adrenal Biology

19-Iodocholesterol was synthesized as a potential agent for photoscanning the adrenal glands and related tumors. Unlike earlier radioiodinated steroids, it showed greater stability against rapid in vivo deiodination. Initial studies in the 1970s demonstrated its ability to concentrate at sites of steroid hormone production, laying the groundwork for its use in endocrine imaging.

The development of 19-iodocholesterol was part of a broader effort to create radiolabeled cholesterol analogs. It served as a foundational molecule that led to more advanced derivatives. One such derivative, 6β-Iodomethyl-19-Norcholesterol (NP-59), was identified as a contaminant during the synthesis of ¹³¹I-19-iodocholesterol and was found to have a higher avidity for adrenal cortical cells, improving imaging sensitivity.

The primary application of 19-iodocholesterol and its analogs has been in the imaging of the adrenal glands to diagnose conditions like Cushing's syndrome and primary aldosteronism. When labeled with a radioactive isotope of iodine, these compounds can be used in nuclear medicine scans to visualize adrenal tissue. For instance, in patients with primary aldosteronism, 19-iodocholesterol scintigraphy can help differentiate between an aldosterone-producing adenoma and bilateral hyperplasia.

The mechanism of action involves the uptake of the radiolabeled cholesterol analog by adrenal cells, which then incorporate it into their steroid synthesis pathways. The attached radioactive label allows for the visualization of adrenal tissue that takes up the compound. In the case of 19-iodocholesterol, it mimics cholesterol and accumulates in steroid-secreting tissues where it becomes esterified. Because it is a poor substrate for adrenal cholesterol esterase, it becomes trapped within the cells, allowing for imaging.

The table below summarizes key research findings related to the evolution of 19-Iodocholesterol:

| Research Finding | Description |

| Initial Synthesis and Stability | 19-Iodocholesterol was synthesized for adrenal gland imaging and was found to be more resistant to in vivo deiodination compared to previous radioiodinated steroids. |

| Adrenal Concentration | Early studies showed that radioiodinated cholesterol concentrated in the adrenal cortex of dogs to a much greater extent than in other organs. |

| Clinical Application in Cushing's Syndrome | In cases of cortisol-secreting adenomas (Cushing's syndrome), 19-iodocholesterol uptake is suppressed in the normal adrenal tissue due to excess cortisol production by the adenoma. |

| Diagnosis of Primary Aldosteronism | Scintigraphy with ¹³¹I-19-iodocholesterol has been used to identify asymmetric adrenal uptake in patients with aldosterone-producing adenomas. |

| Development of NP-59 | A more avid adrenal imaging agent, 6β-Iodomethyl-19-Norcholesterol (NP-59), was developed from 19-iodocholesterol research. |

Structural Basis for Adrenocortical Accumulation

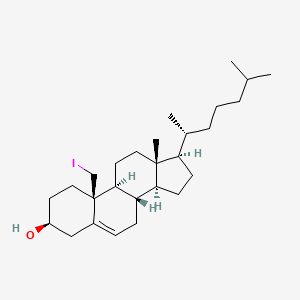

The structural foundation of 19-iodocholesterol is derived from cholesterol, with specific modifications to enhance its function as a radiopharmaceutical while maintaining its biological recognition. Cholesterol has a characteristic four-ring steroid backbone, a hydroxyl group at the 3-beta position, and an isoprenoid side chain. 19-Iodocholesterol retains this fundamental structure but incorporates a radioactive iodine atom at the C19 position.

This specific placement of the iodine atom is crucial as it allows the compound to retain its biological activity while providing the necessary radioactive signal for imaging. The molecule's similarity to natural cholesterol is the primary reason for its accumulation in the adrenal cortex. Adrenal cells take up 19-iodocholesterol through low-density lipoprotein (LDL) receptors, similar to how they acquire cholesterol for steroid hormone synthesis.

Once inside the adrenal cells, 19-iodocholesterol is esterified, a process that traps it within the cell. This intracellular retention is a key factor in its effectiveness as an imaging agent. The structural analog, NP-59, is modified by replacing the 19-methyl group with an iodine atom, which further enhances its affinity for adrenal cortical cells.

The table below details the structural properties of 19-Iodocholesterol:

| Property | Description |

| Core Structure | Tetracyclic steroid backbone identical to cholesterol. |

| Modification | An iodine atom is substituted at the 19th carbon position of the cholesterol molecule. |

| Biological Mimicry | The overall structure mimics natural cholesterol, allowing it to be recognized and taken up by adrenal cells. |

| Uptake Mechanism | Binds to LDL receptors and is transported into adrenal cells. |

| Intracellular Trapping | After uptake, it is esterified and retained within the cells, facilitating imaging. |

Propriétés

IUPAC Name |

(3S,8S,9S,10S,13R,14S,17R)-10-(iodomethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45IO/c1-18(2)6-5-7-19(3)23-10-11-24-22-9-8-20-16-21(29)12-15-27(20,17-28)25(22)13-14-26(23,24)4/h8,18-19,21-25,29H,5-7,9-17H2,1-4H3/t19-,21+,22+,23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOAEFCJGZJUPW-FTLVODPJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)CI)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190857 | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37414-03-2 | |

| Record name | (3β)-19-Iodocholest-5-en-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37414-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodocholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037414032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodocholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-iodocholest-5-en-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOCHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A4E6EXB6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Radiochemical Synthesis and Derivatization of 19-iodocholesterol Analogs

Methodologies for Iodination of Cholesterol Scaffolds

The introduction of iodine to the cholesterol framework can be accomplished through several distinct chemical strategies. These methods range from the direct functionalization of the cholesterol molecule to more complex, multi-step approaches that utilize precursor molecules to facilitate the introduction of the iodine atom, particularly a radioisotope.

Direct iodination involves the reaction of an iodinating agent with the cholesterol scaffold to form an iodo-cholesterol derivative. One patented method involves the direct iodination of cholesterol at the C19 position using iodine monochloride (ICl) in a solvent like dichloromethane.

Another approach utilizes photochemical methods. The Suarez-cleavage reaction, for instance, involves the irradiation of an alcohol in the presence of an iodine(III) reagent, such as diacetoxyiodobenzene (PIDA), and molecular iodine. This process, conducted under white light, facilitates the homolysis of alcohols to generate new carbon-oxygen bonds through a Current time information in Bangalore, IN.-hydrogen shift, a strategy originally applied to create cholesterol derivatives. However, direct iodination of alkanes and similar saturated structures can be challenging due to the reversibility of the reaction, as the hydrogen iodide (HI) byproduct is a strong reducing agent that can convert the alkyl iodide back to the alkane. To overcome this, oxidative conditions are often employed to remove the HI as it forms.

Precursor-based methods are commonly employed for the synthesis of radiolabeled iodocholesterol. These strategies involve the initial synthesis of a stable, non-radioactive precursor molecule which is then converted to the final radiolabeled compound. This approach offers greater control over the position of the radiolabel and can lead to higher radiochemical yields.

A key intermediate in many syntheses is 19-hydroxycholesterol. This can be converted into a more reactive species with a good leaving group, such as a tosylate. For example, cholest-5-ene-3β,19-diol 3-acetate can be treated with p-toluenesulfonyl chloride in pyridine to yield the 19-tosylate derivative. Following selective hydrolysis of the acetate group, the resulting cholest-5-ene-3β,19-diol 19-toluene-p-sulfonate is then reacted with a source of iodide, such as sodium iodide, to displace the tosylate group and form 19-iodocholesterol. This non-radioactive 19-iodocholesterol then serves as the immediate precursor for radioiodination via isotope exchange.

Table 1: Key Reagents in Precursor-Based Synthesis of 19-Iodocholesterol

| Precursor/Intermediate | Reagent | Purpose | Reference |

|---|---|---|---|

| Cholest-5-ene-3β,19-diol 3-acetate | p-Toluenesulfonyl chloride | To form the 19-tosylate, a good leaving group. | |

| Cholest-5-ene-3β,19-diol 3-acetate 19-toluene-p-sulfonate | Aqueous methanolic alkali (e.g., NaOH) | Selective hydrolysis of the 3-acetate ester. | |

| Cholest-5-ene-3β,19-diol 19-toluene-p-sulfonate | Sodium Iodide (NaI) | Nucleophilic substitution of the tosylate to form 19-iodocholesterol. |

Isotope exchange is a widely used method for producing radioiodinated cholesterol analogs. This technique involves reacting a stable, non-radioactive iodinated precursor, such as 19-iodocholesterol, with a radioactive iodide salt like Sodium Iodide-131 ([¹³¹I]NaI) or Sodium Iodide-125 ([¹²⁵I]NaI). The reaction is typically performed at elevated temperatures, such as refluxing in a suitable solvent, which facilitates the exchange of the stable iodine atom on the cholesterol molecule with a radioactive isotope from the salt.

The efficiency of this process can be influenced by several factors. The choice of solvent is critical; while acetone has been used successfully, the use of ethanol can lead to the formation of rearrangement products. High temperatures (e.g., 150°C) and the purity of the precursor are key to achieving high radiochemical yields, which can reach up to 95% within 30 minutes. Post-reaction purification, often using column chromatography, is necessary to remove unreacted radioiodide and any byproducts.

Table 2: Conditions for Isotope Exchange Synthesis of Radioiodinated Cholesterol

| Precursor | Radioisotope Source | Solvent | Conditions | Radiochemical Yield | Reference |

|---|---|---|---|---|---|

| 19-Iodocholesterol | Sodium Iodide-125 ([¹²⁵I]NaI) | Acetone | Refluxing | Not specified | |

| 6β-(2'-iodo)ethyl-19-norcholest-5(10)-en-3β-ol | Sodium Iodide-131 ([¹³¹I]NaI) | Ethanol or DMF | 150°C (Hydrothermal melt) | 95% | |

| 19-Iodocholesterol | Sodium Iodide-131 ([¹³¹I]NaI) | Ethanol | Refluxing | Not specified |

Precursor-Based Radiolabeling Approaches

Synthesis of 19-Iodocholesterol Derivatives for Enhanced Research Applications

To improve the properties of this compound as a research tool and imaging agent, various derivatives have been synthesized. These modifications aim to protect reactive functional groups or to alter the molecular structure to enhance biological properties such as tissue uptake and stability.

19-Iodocholesterol 3-acetate is a derivative where the hydroxyl group at the 3-beta position of the cholesterol backbone is protected by an acetate group. This acetylation prevents unwanted side reactions and can influence the compound's biological behavior.

The synthesis of 19-iodocholesterol 3-acetate can be achieved through several routes. One method involves the acetylation of 19-iodocholesterol using acetic anhydride. More direct, single-step methods have also been developed to convert 19-hydroxycholesterol 3-acetate into 19-iodocholesterol 3-acetate. These methods replace the 19-hydroxyl group with an iodo group using specific reagents, providing yields comparable to the two-step process that proceeds via a tosylate intermediate.

Table 3: Single-Step Reagents for 19-Iodocholesterol 3-Acetate Synthesis

| Starting Material | Reagent System | Product | Reference |

|---|---|---|---|

| 19-Hydroxycholesterol 3-acetate | Carbodiimidonium methiodide | 19-Iodocholesterol 3-acetate | |

| 19-Hydroxycholesterol 3-acetate | Triphenylphosphine / N-Iodosuccinimide | 19-Iodocholesterol 3-acetate |

During the initial development of ¹³¹I-19-iodocholesterol, it was discovered that synthetic batches contained a significant radiochemical impurity (10-25%). This impurity was identified as 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol, a compound that was later designated NP-59. This molecule is not a simple impurity but a homoallylic rearrangement product of 19-iodocholesterol.

The formation of NP-59 occurs during the synthesis when certain solvents are used. Refluxing cholest-5-ene-3,19-diol tosylate with sodium iodide in absolute ethanol was found to produce a mixture containing approximately 90% NP-59 and only 10% of the expected 19-iodocholesterol. This thermal rearrangement modifies the steroid scaffold, resulting in a "norcholesterol" analog, which lacks the C19 methyl group, with an iodomethyl group attached at the C6 position.

Subsequent studies revealed that NP-59 possessed superior biological properties compared to 19-iodocholesterol for adrenal imaging. Tissue distribution studies in animals demonstrated that ¹³¹I-NP-59 had a significantly higher uptake in the adrenal glands and better adrenal-to-tissue ratios than ¹³¹I-19-iodocholesterol. This enhanced accumulation and probable lower rate of in vivo deiodination led to superior adrenal images, establishing NP-59 as a more effective agent for these research applications.

Table 4: Comparison of Adrenal Uptake: 19-Iodocholesterol vs. NP-59

| Compound | Key Characteristic | Significance | Reference |

|---|---|---|---|

| ¹³¹I-19-Iodocholesterol | Lower adrenal uptake compared to NP-59. | The originally developed adrenal imaging agent. | |

| ¹³¹I-NP-59 | Higher adrenal uptake and adrenal-to-tissue ratios. | Superior imaging quality due to enhanced accumulation. |

Fluorinated Analog Development (e.g., [18F]FNP-59) in Preclinical Research

The limitations associated with iodine isotopes, such as poor image resolution and manufacturing challenges, spurred efforts to develop a fluorine-18 (¹⁸F) labeled analog of NP-59 for use in Positron Emission Tomography (PET). For three decades, attempts to create a stable and effective fluorinated analog were unsuccessful. However, recent advances in fluorine chemistry and ¹⁸F radiochemistry have enabled the successful preparation of a fluorinated cholesterol analog, named [¹⁸F]FNP-59.

The development of [¹⁸F]FNP-59 involved an improved, more concise synthesis route, reducing the process from 11 steps to 8. The radiosynthesis was automated, utilizing a mesylate precursor and standard substitution chemistry with [¹⁸F]TBAF. This breakthrough allowed for preclinical and, subsequently, clinical evaluation of the new agent.

Preclinical research demonstrated the potential of this new tracer.

Biodistribution: Studies in rodents showed that [¹⁸F]FNP-59 has a pharmacokinetic profile similar to the original NP-59. In vivo animal images confirmed expected uptake in tissues that utilize cholesterol, such as the liver, gallbladder, and notably, the adrenal glands.

Adrenal Uptake: In rats, [¹⁸F]FNP-59 demonstrated a favorable adrenal-to-liver uptake ratio of five to one at six hours post-injection.

Ester Derivatives: To explore different distribution profiles, an acetate ester of the fluorinated analog, [¹⁸F]3OAc-FNP-59, was also prepared and evaluated. This derivative showed a high distribution to the adrenal glands, comparable to [¹⁸F]FNP-59, but with lower gastrointestinal biodistribution. Notably, [¹⁸F]3OAc-FNP-59 reached its peak organ uptake more rapidly, with most uptake achieved at 1 hour versus 6 hours for [¹⁸F]FNP-59. Pre-treatment of rats with ACTH to stimulate hormone synthesis resulted in a significantly higher uptake of [¹⁸F]3OAc-FNP-59 in the adrenal gland at 1 hour (19.0 %ID/g) compared to baseline (8.1 %ID/g).

| Compound | Condition | Adrenal Uptake at 1 hr (%ID/g) |

| [¹⁸F]FNP-59 | Baseline | 3.6 |

| [¹⁸F]FNP-59 | ACTH Stimulation | 7.8 |

| [¹⁸F]3OAc-FNP-59 | Baseline | 8.1 |

| [¹⁸F]3OAc-FNP-59 | ACTH Stimulation | 19.0 |

| Comparison of adrenal uptake in rats for [¹⁸F]FNP-59 and its acetate ester derivative with and without ACTH stimulation. |

These preclinical findings highlight the promise of fluorinated analogs for providing higher-resolution images.

Radiochemical Purity and Stability Considerations in Research Syntheses

The utility of radiolabeled cholesterol analogs is highly dependent on their radiochemical purity and stability. Quality control techniques are essential to ensure the integrity of the final product. For ¹³¹I-19-iodocholesterol, instant thin-layer chromatography is a rapid method to determine the amount of ionic ¹³¹I-iodide, a common radiochemical contaminant. If the ionic iodide level exceeds 8%, purification is necessary. This can be accomplished using a weakly basic ion-exchange resin, either through a batch process for low levels of contamination or a column technique for higher concentrations.

The stability of these compounds is influenced by storage conditions and the inherent properties of the molecule. Studies have examined both the chemical stability of the non-radioactive compounds and the radiochemical stability of the labeled agents. Thermal decomposition has been identified as the primary cause of degradation for ¹³¹I-19-iodocholesterol in its formulated state, more so than radiolytic decomposition. Accelerated decomposition studies determined an energy of activation of 34.6 kcal/mole for this compound. Projections based on these studies indicated that to maintain a radiochemical purity of at least 70%, the product would have a shelf-life of 16 days if stored at 5°C, but only 3 days if stored at room temperature.

The stability profiles differ between this compound analogs, as detailed in the table below.

| Compound | Storage Conditions | Time | Chemical/Radiochemical Purity |

| 6-iodomethylnorcholesterol (Neat) | Sealed under N₂, 0°C | 3 months | 98 mole% |

| 19-iodocholesterol (Neat) | In dark, 25°C | 3 months | 98 mole% |

| 6-iodomethylnorcholesterol-¹²⁵I or -¹³¹I (Formulated) | 5°C | 15 days | >97% |

| 19-iodocholesterol (Labeled, Formulated) | 5°C | 3 weeks | ~80% (20% decomposition) |

| 19-iodocholesterol (Labeled, Formulated) | 5°C | 6 weeks | ~60% (40% decomposition) |

| Stability data for this compound and its analog under various research storage conditions. |

These findings underscore the critical need for controlled storage and timely use of these radiopharmaceuticals in a research context to ensure the reliability of experimental results.

Molecular and Cellular Mechanisms of 19-iodocholesterol Biodistribution

Role of Low-Density Lipoprotein (LDL) Receptor Pathway in Cellular Uptake

The entry of 19-iodocholesterol into adrenocortical cells is primarily mediated by the low-density lipoprotein (LDL) receptor pathway. Structurally similar to cholesterol, 19-iodocholesterol is recognized and bound by LDL receptors on the surface of these cells. This binding initiates a process called receptor-mediated endocytosis, where the cell membrane engulfs the 19-iodocholesterol-LDL receptor complex, forming a vesicle that is transported into the cell.

Once inside the cell, the acidic environment of early endosomes causes the dissociation of 19-iodocholesterol from the LDL receptor. The receptor is then recycled back to the cell surface to bind with more LDL particles, while the 19-iodocholesterol is released into the cell for further processing. This efficient uptake mechanism, shared with native cholesterol, is a critical first step for the compound's concentration in adrenal tissue. The expression of LDL receptors on the liver and other tissues plays a crucial role in regulating plasma LDL levels.

Intracellular Trafficking and Compartmentalization within Adrenocortical Cells

Following its release from the endosome, 19-iodocholesterol is transported within the adrenocortical cell, a process that is not entirely independent of lipoproteins and appears to be under the control of cAMP. Its journey through the cell's interior, or intracellular trafficking, leads to its compartmentalization in specific subcellular locations. A significant portion of the internalized 19-iodocholesterol becomes associated with lipid droplets, which are the primary sites for cholesterol ester storage within the cell. This sequestration within lipid droplets is a key factor in its long-term retention in the adrenal cortex.

Interaction with Cholesterol Ester Metabolism and Storage

The metabolic fate of 19-iodocholesterol within the adrenocortical cell is intrinsically linked to cholesterol ester metabolism. This process is central to its accumulation and prolonged retention.

Once inside the cell, free 19-iodocholesterol is readily esterified, a process where a fatty acid is attached to the cholesterol molecule. This conversion to 19-iodocholesteryl esters is a crucial step, as studies have shown that 85-95% of the radiolabeled compound found in the adrenals is in this esterified form. The esterification process effectively traps the compound within the cell.

The enzyme responsible for hydrolyzing cholesterol esters back to free cholesterol, cholesterol esterase, exhibits a significantly lower affinity and kinetic specificity for 19-iodocholesteryl esters compared to native cholesteryl esters. This enzymatic preference is a cornerstone of 19-iodocholesterol's retention. While the enzyme can bind to the iodinated ester, its efficiency in breaking it down is markedly reduced.

To illustrate the difference in enzymatic activity, the kinetic parameters for rat adrenal cytosolic cholesterol esterase were determined for both cholesteryl oleate (the native ester) and 19-iodocholesteryl oleate (the iodinated analog).

Table 1: Kinetic Parameters of Rat Adrenal Cytosolic Cholesterol Esterase

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Vmax/Km (ml/min/mg protein) |

|---|---|---|---|

| Cholesteryl [1-¹⁴C]-oleate | 16.2 | 602 | 37.3 |

| [¹²⁵I]-19-iodocholesteryl oleate | 76.2 | 37.6 | 0.49 |

Data sourced from a study on rat adrenal cytosolic cholesterol esterase.

The Vmax/Km ratio, a measure of catalytic efficiency, is approximately 76 times higher for the native cholesteryl oleate, indicating that it is a much more specific substrate for the enzyme.

The reduced susceptibility of 19-iodocholesteryl esters to hydrolysis by cholesterol esterase has significant implications for their intracellular retention. Once esterified and stored, these esters are not easily mobilized back into free 19-iodocholesterol. This metabolic trapping is a key reason for the compound's prolonged accumulation in adrenal tissue.

Studies in rats have demonstrated this principle. When treated with corticotropin, a hormone that activates cholesterol esterase to increase steroid production, the levels of native cholesterol in the lipid fraction decreased. However, the levels of [¹³¹I]-19-iodocholesterol remained unchanged, suggesting an impairment in its mobilization from lipid droplets. This resistance to enzymatic breakdown ensures that 19-iodocholesterol remains within the adrenal cells for an extended period, making it an effective agent for imaging.

Enzymatic Specificity of Cholesterol Esterase for Iodinated vs. Native Cholesterol Esters

Subcellular Distribution Patterns in Adrenal and Steroidogenic Tissues

The subcellular distribution of 19-iodocholesterol mirrors its metabolic fate. Following uptake, it is predominantly localized within the lipid droplets of adrenocortical cells in its esterified form. This has been observed in various steroidogenic tissues, including the adrenal glands and ovaries. The high concentration of cholesterol ester droplets within these tissues provides ample storage capacity for the esterified 19-iodocholesterol.

In research models, subcellular fractionation of adrenal glands after administration of radiolabeled 19-iodocholesterol has confirmed that the majority of the radioactivity is found in the lipid fraction, which contains these storage droplets. This specific subcellular compartmentalization is a direct consequence of the interplay between the LDL receptor-mediated uptake and the subsequent esterification and resistance to hydrolysis, ultimately leading to the high target-to-background ratio observed in adrenal scintigraphy.

Comparative Analysis of 19-Iodocholesterol and Native Cholesterol Metabolic Pathways

The biodistribution of 19-iodocholesterol is fundamentally linked to the metabolic pathways it shares with native cholesterol, as well as the key steps where their processing diverges. The structural similarity between the two molecules, with 19-iodocholesterol retaining the essential steroid backbone and side chain of cholesterol, allows it to act as a cholesterol analog, entering the same cellular uptake and transport systems. However, the presence of the iodine atom at the C-19 position introduces critical alterations that significantly impact its ultimate metabolic fate.

Cellular Uptake and Intracellular Transport

Native cholesterol is transported in the bloodstream primarily within low-density lipoprotein (LDL) particles. The uptake of this cholesterol into cells, particularly in steroidogenic tissues like the adrenal glands, is predominantly mediated by the LDL receptor (LDLR). This receptor recognizes apolipoprotein B-100 on the surface of LDL particles, leading to receptor-mediated endocytosis. The LDL-receptor complexes are internalized into clathrin-coated vesicles, which then fuse with endosomes. Inside the acidic environment of the endosome, the LDL particle dissociates from its receptor, which is then recycled back to the cell surface. The LDL particle is further trafficked to the lysosome, where enzymes hydrolyze the cholesteryl esters, releasing free cholesterol for cellular use.

19-Iodocholesterol largely follows this well-established pathway. It can be incorporated into LDL particles and subsequently taken up by cells via the LDL receptor, mimicking the behavior of native cholesterol. This shared mechanism is crucial for its selective accumulation in tissues with high cholesterol demand and a high density of LDL receptors, such as the adrenal cortex. However, studies have also suggested that 19-iodocholesterol and its analogs like NP-59 can be taken up by cells through a mechanism independent of lipoproteins. While native cholesterol uptake is tightly coupled to lipoprotein metabolism, these analogs appear to have an alternative, more direct cellular uptake route, although the precise mechanisms are not fully elucidated.

Once inside the cell, the intracellular transport of 19-iodocholesterol appears to be indistinguishable from that of cholesterol, moving through the same vesicular transport systems.

Table 1: Comparative Overview of Cellular Uptake and Transport

| Feature | Native Cholesterol | 19-Iodocholesterol |

| Primary Transport in Circulation | Low-Density Lipoprotein (LDL) particles. | Can be incorporated into LDL particles. |

| Primary Cellular Uptake Mechanism | LDL receptor-mediated endocytosis. | Follows the LDL receptor pathway. |

| Alternative Uptake Mechanism | Not a primary pathway. | Evidence suggests a lipoprotein-independent uptake mechanism exists. |

| Intracellular Trafficking | Via endosomes to lysosomes for processing. | Follows a similar endosomal/lysosomal pathway. |

Enzymatic Processing and Metabolic Fate

Following uptake and release from lysosomes, the metabolic pathways of native cholesterol and 19-iodocholesterol diverge significantly. Free cholesterol in the cell has several potential fates: it can be incorporated into cellular membranes, converted to steroid hormones in steroidogenic tissues, or re-esterified by the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) and stored in lipid droplets as cholesteryl esters. When needed, these stored esters are hydrolyzed back to free cholesterol by the enzyme cholesteryl ester hydrolase (also known as hormone-sensitive lipase).

19-Iodocholesterol is also a substrate for ACAT and is readily esterified for storage within the cell. In fact, a greater proportion of internalized 19-iodocholesterol becomes trapped in the ester fraction compared to native cholesterol. The critical difference lies in the subsequent step. Unlike cholesteryl esters, the esters of 19-iodocholesterol are poor substrates for cholesteryl ester hydrolase. This resistance to hydrolysis means that once esterified, 19-iodocholesterol is effectively trapped within the cell's lipid droplets.

Furthermore, while a primary function of cholesterol in the adrenal cortex is to serve as the precursor for the synthesis of all steroid hormones, 19-iodocholesterol cannot be converted into steroid hormones. The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the cholesterol side-chain cleavage enzyme (P450scc), located in the inner mitochondrial membrane. The structural modification at the C-19 position likely prevents 19-iodocholesterol from being recognized and processed by this and subsequent enzymes in the steroidogenic cascade. This metabolic inertia, combined with its entrapment as a non-hydrolyzable ester, leads to its prolonged retention in steroidogenic tissues.

Table 2: Comparative Enzymatic Processing and Metabolic Fate

| Metabolic Step | Native Cholesterol | 19-Iodocholesterol |

| Esterification | Readily esterified by ACAT for storage in lipid droplets. | Readily esterified by ACAT; a high proportion is converted to the ester form. |

| Hydrolysis of Esters | Cholesteryl esters are hydrolyzed by cholesteryl ester hydrolase to release free cholesterol. | Esterified 19-iodocholesterol is a poor substrate for cholesteryl ester hydrolase and is not effectively hydrolyzed. |

| Steroidogenesis | Serves as the essential precursor for the synthesis of all steroid hormones (e.g., aldosterone, cortisol). | Is not a substrate for steroidogenic enzymes and cannot be converted to steroid hormones. |

| Metabolic Outcome | Dynamically utilized for membrane structure, steroid synthesis, or stored and mobilized as needed. | Becomes metabolically trapped within the cell, primarily as an ester, leading to long-term accumulation. |

Preclinical Investigation of 19-iodocholesterol Biodistribution and Pharmacokinetics

In Vivo Animal Models for Biodistribution Studies

To characterize the behavior of 19-iodocholesterol within a living organism, researchers have utilized both small and large animal models. These studies are crucial for extrapolating data to predict its behavior in humans.

Rodent models, particularly rats and mice, have been extensively used in the initial biodistribution studies of radioiodinated cholesterol derivatives. These models offer several advantages, including well-understood physiology and the ability to conduct large-scale studies. Studies in rats have been fundamental in comparing the adrenal uptake of different isomers of iodocholesterol. For instance, research has demonstrated that 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (an impurity in some 19-iodocholesterol preparations) shows significantly higher accumulation in the rat adrenal gland compared to 19-iodocholesterol itself. One study reported that the concentration of the 6-iodomethylnorcholesterol isomer in rat adrenals was substantially greater than that of 19-iodocholesterol at 24 and 72 hours post-injection.

Biodistribution studies in mice have also been employed to evaluate the pharmacokinetics of various radiotracers, providing a basis for estimating human radiation dosimetry. These studies involve injecting the radiolabeled compound and subsequently measuring its concentration in various organs and tissues at different time points.

Dogs have served as a valuable large animal model for studying the biodistribution and potential therapeutic applications of 19-iodocholesterol. The adrenal glands of dogs have been shown to effectively concentrate ¹³¹I-19-iodocholesterol, similar to what is observed in humans. Research in dogs has been particularly important in evaluating the compound's behavior in models of adrenal cortical hyperplasia, a condition mimicking Cushing's disease. In these studies, dogs with induced adrenal hyperplasia were administered ¹³¹I-19-iodocholesterol to assess its uptake and any potential therapeutic effects. The findings from these canine studies have provided critical insights into the tracer's performance in a system more physiologically analogous to humans than rodents.

Rodent Models (e.g., Rats, Mice)

Quantitative Assessment of Tracer Accumulation in Steroidogenic Organs

A primary focus of preclinical investigations has been to quantify the uptake of 19-iodocholesterol in organs that actively synthesize steroid hormones, as these tissues have a high demand for cholesterol.

The adrenal glands consistently demonstrate the most significant uptake of 19-iodocholesterol across all animal models studied. This high concentration is attributed to the adrenal cortex's role as a primary site of steroid hormone production, which involves the uptake of cholesterol from the plasma. Studies have shown a direct correlation between the concentration of this compound in adrenal tissue and the ability to visualize the glands using scintigraphy.

The dynamics of accumulation have been quantified in various studies. For example, in rats, the adrenal-to-liver concentration ratios for radioiodinated cholesterol derivatives have been shown to increase over several days, indicating specific and prolonged retention in the adrenal tissue. The uptake is also influenced by the functional status of the adrenal gland; hyperplastic or adenomatous glands often exhibit increased tracer accumulation.

Table 1: Comparative Adrenal Uptake of this compound Isomers in Rats (% Injected Dose/Gram)

| Time After Injection | 19-Iodocholesterol | 6-Iodomethylnorcholesterol |

|---|---|---|

| Day 1 | Data not available | Data not available |

| Day 3 | Data not available | Data not available |

| Day 7 | Data not available | Data not available |

This table is intended for interactive data representation. Specific values from the cited sources were not available for direct comparison in this format.

While the adrenal glands show the highest uptake, the gonads also concentrate 19-iodocholesterol, albeit to a lesser extent. The testes and ovaries utilize cholesterol for the synthesis of sex hormones. Distribution studies in animals have confirmed the concentration of this compound in both the ovary and testis.

In a case study involving a feminizing adenoma of the testis, quantitative tissue analysis demonstrated a significantly increased concentration of 19-[¹³¹I]this compound in the tumor compared to surrounding tissue. This suggests that steroid-secreting gonadal neoplasms may have an enhanced uptake of cholesterol. Similarly, studies in rats have shown uptake in the ovaries, although specific quantitative data is limited in the provided sources.

Table 2: Biodistribution of a Cholesterol Analog ([¹¹C]PD-132301) in Female Sprague-Dawley Rats (%ID/g)

| Organ | Peak Uptake (%ID/g) |

|---|---|

| Ovary | 0.6 |

| Adrenals | Data not available |

| Liver | 1.2 |

This table is based on data for a different cholesterol analog but illustrates the principle of gonadal uptake.

Adrenal Gland Accumulation Dynamics

Tracer Kinetics and Excretion Pathways in Preclinical Studies

Understanding the kinetics and how the body eliminates 19-iodocholesterol is crucial for assessing its safety and imaging potential. Preclinical studies have provided insights into these processes.

Following administration, radioiodinated cholesterol is cleared from the bloodstream and distributed to various tissues. The primary route of excretion for many cholesterol-like compounds is through the hepatobiliary system. The liver takes up the tracer, metabolizes it, and excretes it into the bile, which then enters the small intestine. Subsequently, the radioactivity is eliminated through the feces.

Some studies with other radiolabeled tracers also indicate a role for renal excretion. For example, studies with [¹⁸F]MC225 in mice demonstrated excretion through both the hepatobiliary and renal urinary systems. In these studies, radioactivity levels in the small intestine peaked after clearance from the liver, and activity in the large intestine increased over time, consistent with hepatobiliary excretion. Simultaneously, radioactivity in the bladder and urine increased, indicating renal clearance. While these findings are for a different compound, they highlight the common excretion pathways investigated in preclinical tracer studies. The specific kinetics and primary excretion route for 19-iodocholesterol itself would follow the general pathway of cholesterol metabolism, which is predominantly through the liver.

Comparison of 19-Iodocholesterol with Other Experimental Cholesterols (e.g., ¹⁴C-Cholesterol)

Preclinical studies have been instrumental in characterizing the biodistribution and pharmacokinetic profile of 19-iodocholesterol, often by comparing it with other cholesterol analogs. These comparisons have been crucial for understanding its behavior as an adrenal-avid agent.

Initial investigations revealed a remarkable similarity in the biological behavior of 19-iodocholesterol and native cholesterol labeled with Carbon-14 (¹⁴C-cholesterol). In studies conducted on dogs, both compounds showed a pronounced tendency to concentrate in the adrenal cortex far more than in any other organ. This selective uptake is a key characteristic, as the adrenal glands are a primary site for cholesterol storage and steroid hormone synthesis.

A direct comparison of the tissue distribution of 19-iodocholesterol-¹²⁵I and cholesterol-4-¹⁴C in dogs at 48 hours post-administration demonstrated this parallel behavior. The concentration of radioactivity from both tracers was found to be greatest in the adrenal cortex.

Table 1: Comparative Tissue Distribution of ¹²⁵I-19-Iodocholesterol and ⁴-¹⁴C-Cholesterol in Dogs (48 hours) Data extracted from Counsell et al.

| Tissue | ¹²⁵I-19-Iodocholesterol (% dose/g) | ⁴-¹⁴C-Cholesterol (% dose/g) |

|---|---|---|

| Adrenal Cortex | 0.160 | 0.260 |

| Liver | 0.005 | 0.010 |

| Spleen | 0.003 | 0.005 |

| Kidney | 0.003 | 0.004 |

| Blood | 0.004 | 0.006 |

Further research into the metabolic fate of these compounds revealed that, like native cholesterol, 19-iodocholesterol is readily esterified within adrenal tissue. Studies in rats and mice have shown that 85-95% of the radioactivity from 19-iodocholesterol in the adrenals is present in its esterified form. However, the enzymatic kinetics for the hydrolysis of these esters differ significantly. A comparison between cholesteryl [1-¹⁴C]-oleate and [¹²⁵I]-19-iodocholesteryl oleate as substrates for rat adrenal cholesterol esterase showed that the normal cholesterol ester is a much more specific substrate for the enzyme.

The kinetic parameters indicated that while 19-iodocholesteryl oleate is processed by cholesterol esterase, it is done so much less efficiently than cholesteryl oleate. This lower binding and kinetic specificity of the enzyme for the iodinated analog is believed to contribute to the accumulation and prolonged retention of 19-iodocholesterol esters in the adrenal glands.

Table 2: Kinetic Parameters of Rat Adrenal Cholesterol Esterase Data from Nagasawa et al.

| Substrate | Km (μM) | Vmax (pmol/min/mg prot.) | Specificity (V/Km) |

|---|---|---|---|

| Cholesteryl [1-¹⁴C]-oleate | 16.2 | 602 | 37.3 |

| [¹²⁵I]-19-Iodocholesteryl oleate | 76.2 | 37.6 | 0.49 |

While 19-iodocholesterol showed similar biodistribution to ¹⁴C-cholesterol, comparisons with other synthetic cholesterol derivatives demonstrated significant differences. Notably, 6β-iodomethyl-19-norcholest-5(10)-en-3β-ol (also known as NP-59) was identified as a radiochemical impurity in early syntheses of ¹³¹I-19-iodocholesterol. Subsequent comparative studies in rats revealed that NP-59 has a markedly higher adrenal uptake and superior adrenal-to-tissue ratios compared to 19-iodocholesterol.

Radioactivity from 6-iodomethylnorcholesterol was found to accumulate in the rat adrenal gland at levels at least 18 times greater than that from 19-iodocholesterol at 24 hours, and 50 times more at 72 hours. This superior localization is attributed to factors such as less in vivo deiodination. Consequently, NP-59 was recognized as a more effective agent for adrenal imaging.

19-iodocholesterol As a Research Tool in Steroidogenesis and Adrenal Physiology

Investigation of Adrenocortical Function and Hyperplasia in Experimental Models

19-Iodocholesterol has been instrumental in studying adrenocortical function and the development of hyperplasia in various experimental models. Its accumulation within the adrenal cortex provides a direct reflection of the gland's metabolic activity.

Modeling Adrenocortical Hyperplasia (e.g., ACTH-Independent Macronodular Adrenal Hyperplasia)

ACTH-independent macronodular adrenal hyperplasia (AIMAH), now more commonly referred to as primary bilateral macronodular adrenal hyperplasia (PBMAH), is a condition characterized by the presence of large adrenal nodules and cortisol excess, independent of pituitary ACTH stimulation. Research models have been crucial in understanding the pathophysiology of this heterogeneous disease. While a variety of genetic and molecular factors are implicated in human PBMAH, animal models provide a means to investigate specific pathways. For instance, chronically elevated levels of certain hormones in animal models have been shown to induce benign adrenal hyperplasia and tumorigenesis, mimicking aspects of PBMAH. The use of 19-iodocholesterol in such models allows for the visualization and functional assessment of the hyperplastic adrenal tissue.

Assessment of Steroidogenic Activity in In Vitro and Ex Vivo Systems

In vitro and ex vivo studies have been fundamental in elucidating the mechanisms behind 19-iodocholesterol's accumulation in adrenal tissue. Cholesterol is the essential precursor for all steroid hormones, and its uptake is a key step in steroidogenesis. Studies using rat adrenal preparations have shown that 19-iodocholesterol, much like native cholesterol, is taken up by adrenal cells and esterified for storage. However, a crucial difference lies in the subsequent hydrolysis of these esters.

Research comparing cholesteryl oleate and 19-iodocholesteryl oleate as substrates for rat adrenal cholesterol esterase revealed significant kinetic differences.

Table 1: Kinetic Parameters of Rat Adrenal Cholesterol Esterase

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Specificity (Vmax/Km) |

|---|---|---|---|

| Cholesteryl [1-¹⁴C]-oleate | 16.2 | 602 | 37.3 |

| [¹²⁵I]-19-Iodocholesteryl oleate | 76.2 | 37.6 | 0.49 |

Data sourced from a study on rat adrenal cytosolic cholesterol esterase.

These findings indicate that 19-iodocholesteryl oleate is a much poorer substrate for the enzyme, being hydrolyzed at a significantly lower rate than its natural counterpart. This reduced hydrolysis leads to the intracellular trapping and accumulation of the iodinated analog, which explains its effectiveness as an adrenal imaging agent. Further experiments showed that corticotropin, which stimulates steroid biosynthesis by activating cholesterol esterase, decreased the levels of radiolabeled cholesterol but not radiolabeled 19-iodocholesterol in the lipid fraction of rat adrenals, supporting the concept of impaired mobilization.

Elucidating Molecular Mechanisms of Adrenal Nodule Function in Research Models

The application of 19-iodocholesterol extends to understanding the molecular workings of adrenal nodules, including those that are not biochemically hyperactive.

Visualization of Biochemically Non-Functioning Adrenal Adenomas in Animal Studies

Interestingly, studies have demonstrated the uptake of [¹³¹I]19-iodocholesterol in adrenocortical adenomas that show no clinical or biochemical signs of excessive steroid production. This suggests a dissociation between the uptake of the tracer and the overt hypersecretion of steroid hormones. To investigate this phenomenon, studies on the subcellular distribution of the tracer in rats were conducted. These experiments provided a potential explanation for why these "non-functioning" adenomas can be visualized.

Correlation with Intracellular Lipid Content in Adrenal Tissue Models

The uptake of 19-iodocholesterol has been correlated with the lipid content within adrenal tissues. In cases of biochemically non-functioning adenomas that were visualized with the tracer, histological examination revealed significant quantities of lipid. Animal studies using rats helped to clarify this relationship at a subcellular level.

In these models, the distribution of radiolabeled 19-iodocholesterol and radiolabeled cholesterol was compared under different conditions. Treatment with aminoglutethimide, an inhibitor of steroid synthesis, led to an increase in both the amount and percentage of both tracers within the lipid fraction of adrenal cells. Conversely, ACTH treatment, which stimulates steroid production, decreased the content of radiolabeled cholesterol in the lipid layer but did not affect the 19-iodocholesterol content. This suggests that while native cholesterol is mobilized from lipid droplets for steroidogenesis, the mobilization of 19-iodocholesterol is impaired.

Table 2: Subcellular Distribution of Radiolabeled Cholesterol in Rat Adrenals

| Treatment Group | Tracer | Effect on Lipid Fraction Content |

|---|---|---|

| Aminoglutethimide | [¹³¹I]19-Iodocholesterol | Increased |

| Aminoglutethimide | [³H]Cholesterol | Increased |

| ACTH | [¹³¹I]19-Iodocholesterol | No significant change |

| ACTH | [³H]Cholesterol | Decreased |

Based on findings from rat adrenal fractionation studies.

This differential processing provides a mechanism for the accumulation of 19-iodocholesterol in adrenal tissue, even in the absence of high steroid output, as long as the machinery for cholesterol uptake and storage is intact.

Applications in Studying Adrenal Compensatory Hypertrophy in Experimental Models

19-Iodocholesterol has also been utilized in research models to study the phenomenon of adrenal compensatory hypertrophy. This occurs when one adrenal gland is removed or becomes non-functional, leading to the enlargement and increased activity of the remaining gland to maintain hormonal balance. The uptake of radiolabeled 19-iodocholesterol in the contralateral gland can be quantified to assess the degree of this compensatory response, providing a functional measure of the hypertrophy.

Utility in Investigating Steroidogenic Enzyme Expression and Activity in Preclinical Contexts (e.g., CYP11B1, CYP11B2)

19-Iodocholesterol, particularly its radiolabeled forms like 131I-19-iodocholesterol, serves as an invaluable research tool for the functional assessment of the adrenal cortex. As a cholesterol analog, it is taken up by adrenocortical cells to be esterified and stored, mirroring the initial step of steroidogenesis. This uptake is a direct indicator of the metabolic activity of the adrenal tissue, which is intrinsically linked to the expression and activity of key steroidogenic enzymes.

The enzymes Cytochrome P450 Family 11 Subfamily B Member 1 (CYP11B1, or 11β-hydroxylase) and Cytochrome P450 Family 11 Subfamily B Member 2 (CYP11B2, or aldosterone synthase) are critical for the synthesis of cortisol and aldosterone, respectively. In conditions such as primary aldosteronism, which can be caused by an adrenal adenoma or hyperplasia, the expression and activity of these enzymes are altered. For instance, a chimeric gene formed from the promoter of CYP11B1 and the coding sequence of CYP11B2 leads to glucocorticoid-remediable aldosteronism (GRA), where aldosterone synthesis becomes regulated by adrenocorticotropic hormone (ACTH).

The scintigraphic imaging with radiolabeled iodocholesterol allows for the in vivo visualization of functional adrenal tissue. Increased localized uptake of 19-iodocholesterol in an adrenal nodule suggests a hyperfunctioning adenoma, which would exhibit high levels of steroidogenic activity. This heightened activity is a downstream consequence of the expression of enzymes like CYP11B1 and CYP11B2. Therefore, while not a direct measure of enzyme expression, the pattern of this compound uptake provides a strong surrogate marker for the integrated enzymatic capacity of the adrenal cortex, guiding further, more direct molecular and genetic investigations into specific enzyme pathologies.

Advanced In Vitro Systems for 19-Iodocholesterol-Based Mechanistic Studies

Immortalized Adrenocortical Cell Lines (e.g., H295R Cells)

The human adrenocortical carcinoma cell line, H295R, is a cornerstone of in vitro research on adrenal steroidogenesis. These cells are widely used because they possess the complete enzymatic machinery necessary for the synthesis of all major classes of steroid hormones, including mineralocorticoids, glucocorticoids, and androgens. The H295R cell line expresses the key enzymes involved in the steroidogenic pathway, making it an ideal model to study their regulation and function.

Angiotensin II stimulation of H295R cells is considered a robust model for human steroidogenesis. However, comparisons with primary adult adrenocortical cells have shown that while many expression changes induced by stimuli are similar, some responses, particularly to ACTH, are not fully recapitulated in the H295R model. Variants of this cell line, such as HAC15 and H295RA, have been developed to exhibit more stable steroidogenic phenotypes or improved responsiveness to ACTH. Given that these cell lines internalize cholesterol as the primary substrate for steroid synthesis, they represent a powerful and standardized preclinical system for mechanistic studies involving cholesterol analogs like 19-iodocholesterol to dissect the molecular events of adrenal steroid production.

Induced Pluripotent Stem Cell (iPSC) Differentiation into Steroidogenic Cells for Research

Recent breakthroughs have enabled the differentiation of human induced pluripotent stem cells (iPSCs) into steroid-producing cells, offering a novel and highly relevant platform for adrenal research. These iPSC-derived models can recapitulate the developmental stages of the human adrenal cortex in vitro.

The process often involves a multi-step differentiation protocol, starting with the induction of a mesodermal lineage, followed by the introduction of key transcription factors. The forced expression of Steroidogenic factor-1 (SF-1), a master regulator of steroidogenesis, can direct iPSCs toward a steroidogenic lineage. The resulting cells, termed human-induced steroidogenic cells (hiSCs), express a gene profile similar to human fetal adrenal cells and can dynamically secrete steroid hormones like cortisol. Furthermore, these cells can be engineered to express the ACTH receptor, rendering them responsive to ACTH stimulation in a dose-dependent manner. This technology provides a potentially unlimited source of patient-specific adrenal cells, paving the way for modeling adrenal diseases and exploring the cellular processing of compounds like 19-iodocholesterol in a genetically defined context.

Transcriptomic Response Dynamics to Steroidogenic Stimuli

The production of adrenal steroids is a dynamic process controlled by stimuli such as ACTH and angiotensin II, which trigger rapid and significant changes in gene expression. High-throughput transcriptomic analyses, such as RNA sequencing (RNA-seq), have been employed to map these genome-wide responses in both primary adrenocortical cells and H295R cells.

Studies have revealed that stimulation with ACTH or angiotensin II leads to the transcriptional upregulation of numerous genes essential for steroidogenesis. These include genes encoding proteins for cholesterol transport, like the Steroidogenic Acute Regulatory Protein (STAR), and the primary steroidogenic enzymes, such as CYP11B1 and CYP11B2. In primary cells, the magnitude of the gene expression changes is often greater in response to ACTH compared to angiotensin II. Systemic inflammation has also been shown to trigger profound transcriptomic and metabolic shifts in steroidogenic cells, including the downregulation of oxidative phosphorylation. These transcriptomic studies provide a detailed blueprint of the molecular events that govern adrenal function and offer a powerful method to understand how cholesterol-based research tools could influence cellular pathways on a global scale.

Table 1: Key Steroidogenic Genes and Their Response to Stimuli in Adrenocortical Cells This table summarizes findings from transcriptomic studies on the regulation of essential genes in steroidogenesis.

| Gene | Encoded Protein | Primary Function in Steroidogenesis | Regulation by Stimuli (ACTH/AngII) | Reference |

| STAR | Steroidogenic Acute Regulatory Protein | Transports cholesterol into mitochondria | Upregulated | |

| CYP11A1 | P450scc (Cholesterol side-chain cleavage enzyme) | Converts cholesterol to pregnenolone | Upregulated | |

| CYP17A1 | 17α-hydroxylase/17,20-lyase | Hydroxylation and cleavage reactions | Upregulated | |

| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Converts Δ5 steroids to Δ4 steroids | Upregulated | |

| CYP21A2 | 21-hydroxylase | Converts progesterone to deoxycorticosterone | Upregulated | |

| CYP11B1 | 11β-hydroxylase | Synthesizes cortisol | Upregulated | |

| CYP11B2 | Aldosterone synthase | Synthesizes aldosterone | Upregulated |

Advanced Preclinical Imaging Methodologies Utilizing 19-iodocholesterol and Its Analogs

Single-Photon Emission Computed Tomography (SPECT) Applications in Preclinical Adrenal Imaging Research

Single-Photon Emission Computed Tomography (SPECT) has been a cornerstone in preclinical adrenal imaging research, primarily through the use of iodine-131 (¹³¹I) labeled cholesterol analogs. The foundational compound, ¹³¹I-19-iodocholesterol, was developed to visualize tissues that actively utilize cholesterol, such as the adrenal glands. Preclinical studies in animal models, including dogs, were crucial in establishing its utility, demonstrating its localization in the adrenal glands and its resistance to in vivo deiodination.

A significant advancement in this area was the development of ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59). During the synthesis of 19-iodocholesterol, NP-59 was identified as a chemical impurity that exhibited a three to five times higher uptake in the adrenal glands. Preclinical tissue distribution studies in rats and dogs confirmed the superior adrenal uptake and higher adrenal-to-tissue ratios of NP-59 compared to 19-iodocholesterol, leading to enhanced adrenal images. This improved avidity for adrenal cortical cells is attributed to its binding to LDL receptors and subsequent intracellular esterification and retention.

Despite its utility, the use of ¹³¹I-based agents like NP-59 for SPECT imaging has been associated with challenges such as poor spatial resolution and a high radiation dose to the subject, which has limited its broader clinical and preclinical impact. Nevertheless, SPECT imaging with these agents has been instrumental in functional adrenal research, allowing for the non-invasive assessment of adrenal function and steroid synthesis pathways in animal models. The technique has been particularly useful in differentiating functional from non-functional adrenal masses in preclinical settings. Efforts to enhance image quality have led to the application of SPECT in combination with computed tomography (SPECT/CT), which helps in the clearer delineation of adrenal lesions.

Positron Emission Tomography (PET) Tracer Development based on 19-Iodocholesterol Scaffolds

The inherent limitations of SPECT, particularly its lower spatial resolution compared to Positron Emission Tomography (PET), have driven the development of PET tracers based on the 19-iodocholesterol scaffold. PET offers superior image resolution and quantitative capabilities, making it a highly attractive modality for preclinical research. The goal has been to create a PET analog that retains the cholesterol-mimicking properties of NP-59 while leveraging the advantages of positron-emitting radionuclides.

The development of such PET tracers aims to provide a more sensitive and accurate tool for imaging cholesterol metabolism in various diseases, including Cushing's syndrome and atherosclerosis. Researchers have focused on labeling cholesterol analogs with positron emitters to trace cholesterol uptake and metabolism in vivo. This has involved innovative radiochemistry methods to synthesize these novel imaging agents.

A primary focus in the development of PET tracers from the 19-iodocholesterol scaffold has been the synthesis of fluorine-18 (¹⁸F) analogs. ¹⁸F is an ideal positron-emitting radionuclide due to its excellent biophysical properties for PET imaging, which can significantly improve spatial resolution and lead to lower radiation exposure for the subject. For decades, the creation of a stable and effective ¹⁸F-labeled analog of NP-59 remained a significant challenge.

Recent breakthroughs in fluorine chemistry and ¹⁸F radiochemistry have enabled the successful preparation of a fluorinated analog of NP-59, termed [¹⁸F]FNP-59. This novel PET imaging agent was developed to provide a non-invasive method for the functional imaging of the adrenal glands based on cholesterol utilization. Another approach has been the synthesis of 5-[¹⁸F]fluoro-6-hydroxy-cholesterol, which also demonstrated uptake in the adrenal glands of Sprague-Dawley rats. Preclinical studies with these ¹⁸F-labeled cholesterol analogs have shown promising results, with expected uptake in tissues that have high cholesterol utilization, such as the adrenal glands, liver, and gallbladder.

In preclinical imaging, the comparison between PET and SPECT agents derived from the iodocholesterol scaffold highlights a trade-off between accessibility and image quality. While SPECT is more widely available and utilizes longer-lived, more easily prepared radionuclides, PET provides superior spatial resolution and sensitivity.

For adrenal imaging, ¹³¹I-NP-59 for SPECT has been a workhorse, but it suffers from poor resolution and high radiation dosimetry. In contrast, the development of ¹⁸F-labeled analogs like [¹⁸F]FNP-59 for PET offers the potential for higher-resolution images with a significantly lower radiation dose to the subject. Preclinical biodistribution studies of [¹⁸F]FNP-59 demonstrated a pharmacokinetic profile similar to that of NP-59 but with reduced radiation exposure.

Development of Fluorine-18 Analogs for PET Imaging in Research

Multimodal Preclinical Imaging Strategies Incorporating 19-Iodocholesterol Scintigraphy

To overcome the limitations of standalone scintigraphy, multimodal imaging strategies that combine functional data from 19-iodocholesterol-based tracers with anatomical information from other modalities are increasingly being used in preclinical research. This integrated approach provides a more comprehensive understanding of adrenal gland structure and function.

The integration of SPECT with computed tomography (SPECT/CT) has become a valuable tool in preclinical animal models for adrenal imaging. This hybrid technique allows for the precise anatomical localization of functional uptake of this compound-based radiotracers. The CT component provides high-resolution anatomical images, which, when fused with the SPECT data, allow researchers to accurately correlate areas of high radiotracer accumulation with specific adrenal structures or lesions.

In animal models, SPECT/CT systems can be used to generate absolute activity values when corrections for attenuation and partial-volume effects are applied. This capability enhances the quantitative potential of this compound scintigraphy. Preclinical SPECT/CT has been employed to improve the visualization of adrenal lesions and to more clearly differentiate between various adrenal pathologies. The use of multi-pinhole and parallel-hole collimators in preclinical SPECT systems can further enhance resolution for imaging in small animals like mice and rats.

Methodological Advancements in Quantitative Preclinical Image Analysis of this compound Distribution

Advancements in image analysis methodologies have been crucial for extracting meaningful quantitative data from preclinical this compound imaging studies. These methods aim to provide objective measures of tracer distribution and uptake, moving beyond qualitative visual assessment.

One of the key approaches involves the semiquantitative analysis of SPECT data. This can be achieved by manually drawing regions of interest (ROIs) over the adrenal glands and other reference tissues, such as the liver, to calculate uptake ratios. For instance, in a study using ¹³¹I-NP-59 SPECT, an adrenal ROI integral count was obtained by summing counts at multiple time points to characterize adrenal masses.

More sophisticated quantitative analyses in preclinical SPECT/CT involve corrections for physical factors like photon attenuation and partial volume effects, which can lead to more accurate, absolute quantification of radiotracer concentration. For PET imaging with novel tracers like [¹⁸F]FNP-59, kinetic modeling can be applied to the dynamic imaging data to derive quantitative parameters that reflect cholesterol transport and metabolism. The development of advanced reconstruction algorithms, such as block-sequential regularized expectation maximization (BSREM), can also improve image quality and quantification in both PET and SPECT. These quantitative approaches are essential for rigorously evaluating the performance of new radiotracers and for understanding the subtle changes in adrenal function in various disease models.

Dosimetry Considerations in Preclinical Radiotracer Research and Development

Dosimetry, the measurement and calculation of the absorbed dose of ionizing radiation, is a critical component of preclinical research and development for radiotracers like 19-iodocholesterol and its analogs. These studies are essential for estimating the potential radiation burden to various organs and the whole body, which is a key consideration for the translation of a new radiopharmaceutical to clinical use.

Preclinical dosimetry studies are typically performed in animal models, such as mice or rats, where the biodistribution of the radiotracer is determined at multiple time points. This can be achieved through methods like sacrificing the animals and measuring the radioactivity in dissected organs or through non-invasive imaging techniques like positron emission tomography (PET) or single-photon emission computed tomography (SPECT). The resulting data on the amount of radioactivity in each organ over time are then used to calculate the total number of radioactive disintegrations that occur in each source organ.

These preclinical data can be extrapolated to estimate the radiation dose in humans. However, it is important to recognize that there can be significant differences in pharmacokinetics and metabolism between species, which can affect the accuracy of these extrapolations. For instance, the faster systemic circulation in mice can lead to different biodistribution profiles compared to humans. Therefore, preclinical dosimetry estimates should be used with caution when predicting human dosimetry for first-in-human studies.

The development of new analogs of 19-iodocholesterol, such as the fluorine-18 labeled ¹⁸F-FNP-59, highlights the importance of preclinical dosimetry. One of the goals of developing such analogs is to reduce the radiation dose to the patient compared to the original ¹³¹I-iodocholesterol. Preclinical studies with ¹⁸F-FNP-59 demonstrated that it has the potential to provide higher resolution images with a lower radiation dose to the subjects.

In preclinical studies of other radiotracers, dosimetry calculations have identified specific organs that receive the highest radiation doses, known as critical organs. For example, in a study of [¹¹C]PD-132301, an agent for imaging sterol O-acyltransferase, the small intestine and the adrenals were found to receive the highest radiation doses. Similarly, for ¹⁷⁷Lu-AbN44v6, the liver and spleen were the critical organs, while for ¹³¹I-AbN44v6, the kidneys and red marrow were identified as critical. Identifying these critical organs in preclinical models is crucial for risk assessment.

The table below provides an example of estimated human effective doses for different radiotracers, extrapolated from preclinical data, illustrating the range of radiation doses associated with various PET imaging agents.

| Radiotracer | Estimated Human Effective Dose (mSv/MBq) |

| [¹¹C]PD-132301 | 3.23 x 10⁻³ |

| ¹⁸F-rhPSMA-7 | 1.22 x 10⁻² (assuming 1-hour bladder voiding) |

| ¹⁸F-rhPSMA-7.3 | 1.28 x 10⁻² (assuming 1-hour bladder voiding) |

This table showcases extrapolated human dosimetry data from preclinical studies for different radiotracers, providing context for the type of data generated in preclinical dosimetry research.

Historical Scientific Investigation and Future Research Trajectories

Early Contributions to Radioiodinated Steroid Research

The journey to develop effective agents for visualizing the adrenal glands and other steroid-producing tissues began with early explorations into radioiodinated steroids. Before the advent of 19-iodocholesterol, researchers investigated various radiolabeled steroid hormones. For instance, studies in the mid-20th century observed the accumulation of radiolabeled cortisone in the adrenal cortex of mice, though the radioactivity was transient.

A significant challenge in early research was the rapid in vivo deiodination of many radioiodinated steroids, which limited their effectiveness as imaging agents. A notable advancement came with the synthesis of 19-iodocholesterol-125I, which demonstrated a much greater resistance to this rapid deiodination process. This stability was a critical step forward, allowing for sustained localization in target tissues. Preliminary studies in dogs revealed that the concentration of radioactivity from 19-iodocholesterol-125I in the adrenal cortex far exceeded that in other organs 48 hours after administration, paving the way for its use in adrenal photoscanning. These early efforts laid the groundwork for the development of iodocholesterol as a viable tool for adrenal gland imaging. The initial research also explored other compounds, such as radioiodinated stigmasterol, which showed some promise but still had insufficient target-to-non-target ratios for clear radiographic imaging.

Evolution of Research Hypotheses and Methodological Development for 19-Iodocholesterol

The development of 19-iodocholesterol in the 1970s was a landmark achievement in the quest for effective adrenal imaging agents. The foundational hypothesis was that a radiolabeled analog of cholesterol, the precursor for all steroid hormones, would accumulate in tissues with high steroidogenic activity, primarily the adrenal glands. This would allow for non-invasive visualization of these glands and the assessment of their function.

The synthesis of 19-iodocholesterol involved a multi-step chemical process. A key methodological development was the use of an isotope exchange reaction to introduce the radioiodine (initially 125I and later 131I) into the molecule. This was achieved by treating 19-iodocholesterol with sodium iodide-125I in refluxing acetone.

During the developmental research of 19-iodocholesterol, a significant discovery was made. An "impurity" was consistently observed in the preparations, accounting for 10-25% of the product. This impurity was later identified as 6β-iodomethyl-19-nor-cholest-5(10)-en-3β-ol, which was given the designation NP-59. Subsequent tissue distribution studies revealed that NP-59 had superior properties to 19-iodocholesterol, including higher uptake in the adrenal glands and better target-to-tissue ratios. This led to a shift in research focus towards NP-59 as a more effective adrenal scanning agent.

The table below summarizes key research findings related to the uptake of 19-Iodocholesterol and its analog, NP-59, in rat adrenals.

| Radiopharmaceutical | Sex | Time Post-Injection | Adrenal Uptake (% of Administered Dose) |

| ¹³¹I-19-Iodocholesterol | Female | 72 hrs | ~1.5% |

| ¹³¹I-6-β-iodomethyl-nor-cholesterol (NP-59) | Female | 72 hrs | ~3.5% |

| ¹³¹I-19-Iodocholesterol | Male | 72 hrs | ~0.5% |

| ¹³¹I-6-β-iodomethyl-nor-cholesterol (NP-59) | Male | 72 hrs | ~1.8% |

| Data derived from tissue distribution studies in rats. |

Emerging Research Avenues for 19-Iodocholesterol Analogs in Chemical Biology and Experimental Medicine

The foundational research on 19-iodocholesterol has paved the way for new avenues of investigation, particularly in the development of novel analogs and their application beyond traditional adrenal imaging.

Development of Novel Radiolabeled Cholesterol Analogs with Enhanced Experimental Utility

A significant area of emerging research is the development of new radiolabeled cholesterol analogs with improved characteristics for experimental use. While iodine-131 was instrumental in the initial success of this compound, its imaging properties and radiation dosimetry have limitations. This has spurred the development of analogs labeled with other radioisotopes, such as fluorine-18, for use with Positron Emission Tomography (PET).

For instance, the development of a fluorine-18 labeled analog of NP-59, known as ¹⁸F-FNP-59, represents a significant advancement. This new compound offers the potential for higher resolution imaging and a lower radiation dose to the subject. The synthesis of ¹⁸F-FNP-59 was made possible by advancements in fluorination chemistry and an improved route to the NP-59 precursor. Early studies have shown that ¹⁸F-FNP-59 is safe for use and accumulates in target tissues like the liver and adrenal glands.

The table below outlines some of the key compounds in the historical and ongoing development of radiolabeled cholesterol analogs.

| Compound Name | Radioisotope | Key Feature/Application |

| 19-Iodocholesterol | ¹²⁵I / ¹³¹I | Foundational adrenal imaging agent. |

| 6β-iodomethyl-19-nor-cholest-5(10)-en-3β-ol (NP-59) | ¹³¹I | Improved adrenal uptake and imaging characteristics compared to 19-iodocholesterol. |

| ¹⁸F-FNP-59 | ¹⁸F | Fluorinated analog of NP-59 for PET imaging, offering potentially higher resolution and lower radiation dose. |

Exploration of 19-Iodocholesterol in Non-Adrenal Steroidogenic Tissues for Experimental Investigation (e.g., Ovaries, Testes)

The utility of this compound and its analogs extends beyond the adrenal glands. Since cholesterol is a universal precursor for steroid hormones, these radiolabeled compounds also accumulate, albeit to a lesser extent, in other steroid-producing tissues such as the ovaries and testes. This opens up avenues for experimental investigation into the function and pathology of these organs.

Research in dogs has shown testicular concentration of radioactivity following the administration of this compound analogs. While the radiation dose to the gonads is a consideration, the ability to visualize cholesterol uptake in these tissues provides a valuable tool for researchers. For example, studies could be designed to investigate changes in cholesterol metabolism in the ovaries and testes under various physiological or pathological conditions. This could have implications for understanding and potentially diagnosing disorders related to steroid hormone production in these non-adrenal tissues.

Q & A

Q. What is the mechanism of iodocholesterol uptake in adrenal imaging, and how does it correlate with steroidogenesis?

this compound (e.g., NP-59, ¹³¹I-19-iodocholesterol) is a radiolabeled cholesterol analog that binds to low-density lipoprotein (LDL) receptors on adrenal cortical cells. After cellular internalization, it integrates into cholesterol pools used for steroid hormone synthesis. Tracer accumulation reflects functional steroidogenic activity, enabling localization of hormone-secreting adenomas or hyperplastic tissue . Dexamethasone suppression is often applied to enhance specificity by reducing background uptake in non-pathological adrenal tissue .

Q. What are the standard protocols for this compound scintigraphy in adrenal gland evaluation?

A typical protocol involves intravenous injection of ¹³¹I-iodocholesterol (1–3 mCi) after dexamethasone suppression (0.5–1 mg/day for 7 days) to suppress ACTH-driven adrenal activity. Imaging is performed 3–7 days post-injection using gamma cameras, with regions of interest (ROIs) quantified for tracer uptake ratios (e.g., adrenal-to-liver or adrenal-to-background). Subtraction techniques with technetium-99m agents may improve anatomical localization .

Advanced Research Questions